molecular formula C17H17ClO6 B14679712 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate CAS No. 39719-58-9

3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate

Cat. No.: B14679712
CAS No.: 39719-58-9
M. Wt: 352.8 g/mol
InChI Key: DIVUTHOZPCQXID-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate is an organic compound that features both chlorophenoxy and hydroxyphenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-propanediol. This intermediate is then reacted with 2-hydroxyphenoxyacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate has various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenoxy)-2-hydroxypropyl (2-hydroxyphenoxy)acetate is unique due to its combination of chlorophenoxy and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.

Properties

CAS No.

39719-58-9

Molecular Formula

C17H17ClO6

Molecular Weight

352.8 g/mol

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-(2-hydroxyphenoxy)acetate

InChI

InChI=1S/C17H17ClO6/c18-12-5-7-14(8-6-12)22-9-13(19)10-24-17(21)11-23-16-4-2-1-3-15(16)20/h1-8,13,19-20H,9-11H2

InChI Key

DIVUTHOZPCQXID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)OCC(COC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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